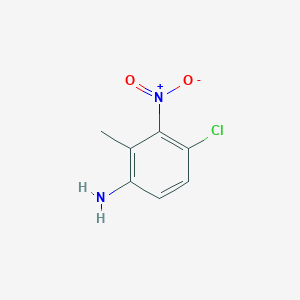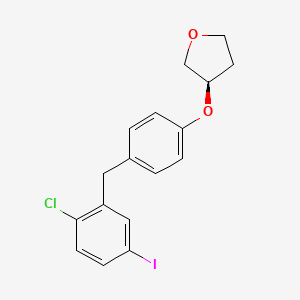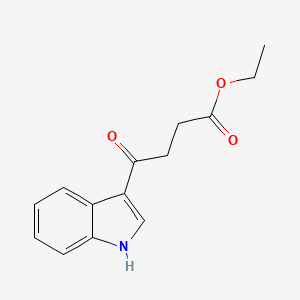
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
説明
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is a compound that contains an indole nucleus . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various methods . For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A specific synthesis method for a compound similar to ethyl 4-(1H-indol-3-yl)-4-oxobutanoate involves the reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been studied extensively . Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .科学的研究の応用
Synthesis and Enzyme Inhibition
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate has been utilized in synthesizing novel indole-based hybrid oxadiazole scaffolds. These scaffolds have demonstrated significant in vitro inhibitory potential against urease enzyme, a crucial target in medicinal chemistry for certain gastrointestinal disorders. One such compound was found to inhibit the enzyme competitively, indicating potential therapeutic value in drug design programs (Nazir et al., 2018).
Novel Class of Indole Derivatives
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is also a precursor in the synthesis of novel pyrrolocoumarin derivatives. This pathway leads to the formation of a new class of indole derivatives, expanding the range of compounds available for various chemical and pharmacological applications (Traven et al., 2000).
Formation of Tricyclic Tetrahydrobenzindole Compounds
This compound has been used in a palladium-catalyzed decomposition process to form tricyclic tetrahydrobenzindole compounds. These compounds are of interest due to their rearrangement into novel and more stable naphthalene derivatives, showing potential in the development of new chemical entities (Rosenberg et al., 2009).
Antimicrobial Activity
In another study, ethyl 4-(1H-indol-3-yl)-4-oxobutanoate was synthesized and tested for antimicrobial activity. This highlights its potential role in the development of new antimicrobial agents, an increasingly important area in pharmaceutical research (Kariyappa et al., 2016).
Environment-Friendly Synthesis Techniques
The compound has also been used in environmentally friendly synthesis techniques. One such method involves novel, one-step heterogeneous catalytic hydrogenation for the synthesis of related compounds, demonstrating a move towards more sustainable and efficient chemical processes (Örkényi et al., 2017).
Antioxidant Properties
Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives have used ethyl 4-(1H-indol-3-yl)-4-oxobutanoate as a key component. Such research is vital for discovering compounds with potential health benefits, particularly in combating oxidative stress-related diseases (Stanchev et al., 2009).
Enzymatic Reduction Studies
The enzymatic reduction of similar compounds, like ethyl 4-chloro-3-oxobutanoate, has been studied for their potential in producing enantiomerically pure substances. Such research is crucial for the pharmaceutical industry, where the chirality of molecules can significantly impact drug efficacy and safety (Shimizu et al., 1990).
特性
IUPAC Name |
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHRYLOXWMPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
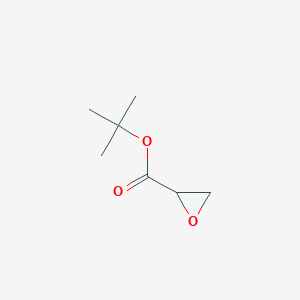
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
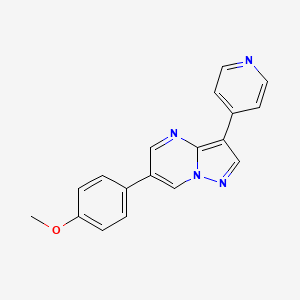
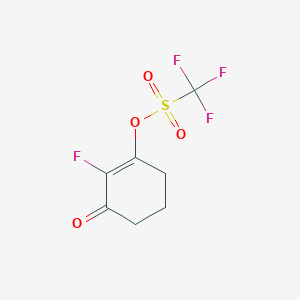
![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)
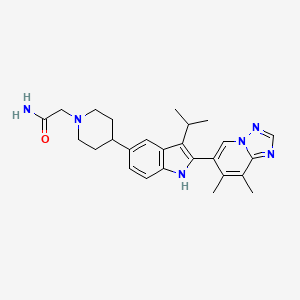
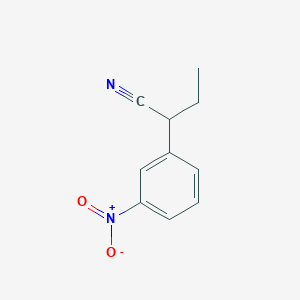
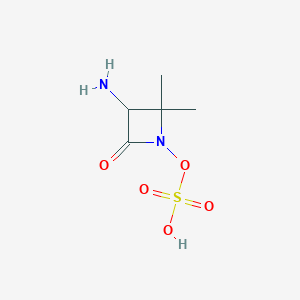
![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)
